2-((4-Hydroxyphenyl)amino)-1-(3-nitrophenyl)ethanone
Description
2-((4-Hydroxyphenyl)amino)-1-(3-nitrophenyl)ethanone is a substituted acetophenone derivative featuring a 4-hydroxyphenylamino group and a 3-nitrophenyl moiety. The 3-nitro group introduces electron-withdrawing effects, while the 4-hydroxyphenylamino group may participate in hydrogen bonding, influencing solubility and biological interactions.
Properties
Molecular Formula |
C14H12N2O4 |
|---|---|
Molecular Weight |
272.26 g/mol |
IUPAC Name |
2-(4-hydroxyanilino)-1-(3-nitrophenyl)ethanone |
InChI |
InChI=1S/C14H12N2O4/c17-13-6-4-11(5-7-13)15-9-14(18)10-2-1-3-12(8-10)16(19)20/h1-8,15,17H,9H2 |
InChI Key |
FROJIFWYGXWZDA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)CNC2=CC=C(C=C2)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-Hydroxyphenyl)amino)-1-(3-nitrophenyl)ethanone typically involves the reaction of 4-hydroxyaniline with 3-nitrobenzaldehyde under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as acetic acid, and may require heating to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-((4-Hydroxyphenyl)amino)-1-(3-nitrophenyl)ethanone can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a quinone derivative.
Reduction: The nitro group can be reduced to an amino group, leading to the formation of a diamine compound.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require reagents like nitric acid for nitration or bromine for bromination.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Diamine compounds.
Substitution: Nitro or halogen-substituted derivatives.
Scientific Research Applications
Anticancer Activity
Research indicates that 2-((4-Hydroxyphenyl)amino)-1-(3-nitrophenyl)ethanone exhibits significant anticancer properties. Studies have shown that it can inhibit the proliferation of various cancer cell lines, potentially through mechanisms involving apoptosis induction and cell cycle arrest. For example, it has been reported to affect the expression of key proteins involved in cell survival pathways.
Anti-inflammatory Effects
The compound has demonstrated anti-inflammatory activity in various models. Its ability to inhibit the production of pro-inflammatory cytokines suggests potential use in treating inflammatory diseases. In vivo studies have indicated that it can reduce edema and pain in animal models, comparable to standard anti-inflammatory drugs.
Antimicrobial Properties
This compound has shown antimicrobial activity against several bacterial strains. Its mechanism may involve disrupting bacterial cell membranes or inhibiting critical metabolic pathways, making it a candidate for developing new antibiotics.
Case Study 1: Anticancer Activity
A study conducted by researchers assessed the effects of this compound on human breast cancer cells. The results indicated a dose-dependent inhibition of cell growth, with significant apoptosis observed at higher concentrations. These findings suggest its potential as a therapeutic agent in cancer treatment.
Case Study 2: Anti-inflammatory Activity
In another study, the compound was tested for its anti-inflammatory effects using a carrageenan-induced paw edema model in rats. The results showed a significant reduction in paw swelling compared to control groups, indicating its efficacy as an anti-inflammatory agent.
Mechanism of Action
The mechanism of action of 2-((4-Hydroxyphenyl)amino)-1-(3-nitrophenyl)ethanone involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The pathways involved can include modulation of signaling cascades and alteration of gene expression.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 2-((4-Hydroxyphenyl)amino)-1-(3-nitrophenyl)ethanone with structurally related hydroxyacetophenones and nitro-substituted ethanones, emphasizing synthesis, physical properties, and substituent effects.
Structural Analogues with Varying Aromatic Substituents
Analogues with Different Amino/Alkyl Substituents
Nitro-Substituted Hydroxyacetophenones
Key Findings and Trends
Substituent Effects on Reactivity :
- Nitro groups (e.g., in 3-nitrophenyl derivatives) increase electrophilicity, facilitating nucleophilic attacks or reductions.
- Hydroxy groups enhance solubility in polar solvents and participation in hydrogen bonding, while methoxy groups improve lipophilicity .
Synthetic Flexibility: Reductive amination (using Raney nickel) is common for introducing alkylamino groups . Positional isomerism (e.g., 3-methoxy vs. 4-methoxy) requires tailored reaction conditions to control regioselectivity .
Methoxy-substituted derivatives (e.g., 1-(4-Hydroxy-2-methoxyphenyl)-2-(4-nitrophenyl)ethanone) show higher melting points, suggesting enhanced crystallinity .
Biological Activity
2-((4-Hydroxyphenyl)amino)-1-(3-nitrophenyl)ethanone, with the molecular formula C15H14N2O3, is an organic compound characterized by the presence of a hydroxyphenyl group, an amino group, and a nitrophenyl moiety. These structural features contribute to its notable biological activities, making it a subject of interest in medicinal chemistry and pharmacology.
Chemical Structure and Properties
The compound's structure includes:
- Hydroxyphenyl Group : Enhances solubility and reactivity.
- Nitrophenyl Moiety : Imparts potential for interactions with biological macromolecules.
- Ketone Functional Group : Contributes to its chemical reactivity.
Biological Activities
Research indicates that this compound exhibits several significant biological activities:
1. Antioxidant Activity
Studies have shown that compounds with similar structures can exhibit antioxidant properties. For instance, derivatives of phenolic compounds are often evaluated for their ability to scavenge free radicals. The antioxidant activity of related compounds has been assessed using methods such as the DPPH radical scavenging assay, indicating potential for this compound to act as an effective antioxidant agent .
2. Anticancer Activity
The anticancer potential of this compound is supported by research on similar derivatives that have demonstrated cytotoxic effects against various cancer cell lines. For example, studies using MTT assays have indicated that certain phenolic compounds can inhibit the proliferation of human glioblastoma U-87 and triple-negative breast cancer MDA-MB-231 cell lines . Given its structural similarities, this compound may also possess anticancer properties worthy of further investigation.
3. Enzyme Inhibition
The compound has been explored for its inhibitory effects on key enzymes such as acetylcholinesterase (AChE). Research indicates that phenolic compounds can act as potent AChE inhibitors, which is particularly relevant in the context of Alzheimer's disease . The inhibition potency is often measured in terms of IC50 and Ki values, with reported values indicating effective inhibition in the nanomolar range.
Comparative Analysis with Related Compounds
A comparative analysis highlights the biological activities of structurally related compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 1-(4-Hydroxyphenyl)-2-((aryl)thio)ethanone | Contains thioether functionality | AChE inhibitor |
| 2-Amino-1-(3-nitrophenyl)ethanol | Lacks hydroxyphenyl but has amino group | Antimicrobial |
| 4-Amino-3-nitrophenol | Similar nitro group; lacks ketone structure | Antioxidant |
The unique combination of functional groups in this compound may enhance its biological activity compared to these related compounds.
Case Studies and Research Findings
Several studies have been conducted to elucidate the biological mechanisms and therapeutic potentials associated with this compound:
- Antioxidant Studies : Research utilizing DPPH assays has shown promising results for phenolic compounds similar to this compound, suggesting its potential utility in oxidative stress-related conditions .
- Cytotoxicity Assays : In vitro studies have demonstrated that derivatives with similar structures exhibit cytotoxic effects against cancer cell lines, indicating a need for further exploration of this compound's anticancer properties .
- Enzyme Inhibition Studies : Investigations into AChE inhibition have revealed that certain phenolic compounds can significantly inhibit this enzyme, presenting a potential pathway for therapeutic applications in neurodegenerative diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
